molecular formula C12H13BrO B8231939 4-Bromo-1-butoxy-2-ethynylbenzene

4-Bromo-1-butoxy-2-ethynylbenzene

Cat. No.: B8231939
M. Wt: 253.13 g/mol
InChI Key: RIQVITSXXUUMPE-UHFFFAOYSA-N
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Description

4-Bromo-1-butoxy-2-ethynylbenzene is an organic compound that belongs to the class of substituted benzenes It is characterized by the presence of a bromine atom, a butoxy group, and an ethynyl group attached to a benzene ring

Preparation Methods

The synthesis of 4-Bromo-1-butoxy-2-ethynylbenzene typically involves multi-step organic reactions. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Bromo-1-butoxy-2-ethynylbenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-1-butoxy-2-ethynylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-butoxy-2-ethynylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the benzene ring forms a sigma complex with the electrophile, followed by deprotonation to restore aromaticity . The specific molecular targets and pathways depend on the reaction type and conditions.

Comparison with Similar Compounds

Similar compounds to 4-Bromo-1-butoxy-2-ethynylbenzene include:

  • 4-Bromo-1-chloro-2-ethynylbenzene
  • 4-Bromo-1-methoxy-2-ethynylbenzene
  • 4-Bromo-1-ethoxy-2-ethynylbenzene

These compounds share similar structural features but differ in the nature of the substituents attached to the benzene ring. The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

4-bromo-1-butoxy-2-ethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c1-3-5-8-14-12-7-6-11(13)9-10(12)4-2/h2,6-7,9H,3,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQVITSXXUUMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Br)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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